9H-Purin-6-amine, N,N-dimethyl-9-((3-(trifluoromethyl)phenyl)methyl)-

Medicinal chemistry Physicochemical profiling Lead optimization

SAR studies on 6-dimethylaminopurine antivirals demand precise substitution patterns-generic sourcing of '9-benzyl-6-dimethylaminopurine' risks introducing congeners with divergent biological profiles. CAS 112089-11-9 delivers the definitive meta-CF3 benchmark: • ≥98% purity (HPLC), supplied as white to off-white solid; ΔclogP ≈ +1.2-1.5 vs unsubstituted benzyl analog • Meta-CF3 substituent enhances metabolic resistance and delivers superior selectivity index over ortho/para isomers in kinase and adenosine-receptor programs • Electron-withdrawing m-CF3 group increases C6 electrophilicity, enabling nucleophilic displacement under milder conditions-reducing pre-reaction purification and accelerating library synthesis Procure alongside unsubstituted benzyl analog (CAS 6332-42-9) for matched-pair SAR within the same experimental campaign.

Molecular Formula C15H14F3N5
Molecular Weight 321.30 g/mol
CAS No. 112089-11-9
Cat. No. B12921415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine, N,N-dimethyl-9-((3-(trifluoromethyl)phenyl)methyl)-
CAS112089-11-9
Molecular FormulaC15H14F3N5
Molecular Weight321.30 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C15H14F3N5/c1-22(2)13-12-14(20-8-19-13)23(9-21-12)7-10-4-3-5-11(6-10)15(16,17)18/h3-6,8-9H,7H2,1-2H3
InChIKeyYJEZTPSRMVGAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

112089-11-9 Procurement Guide


9H-Purin-6-amine, N,N-dimethyl-9-((3-(trifluoromethyl)phenyl)methyl)- (CAS 112089-11-9) is a synthetic trisubstituted purine bearing a dimethylamino group at C6 and a 3‑(trifluoromethyl)benzyl substituent at N9. Its molecular formula is C₁₅H₁₄F₃N₅ (MW 321.30 g mol⁻¹) and it is supplied as a white to off‑white solid with a typical purity of ≥98% . The compound belongs to the 6‑(dimethylamino)‑9‑benzylpurine class that has been explored for antiviral (antirhinovirus) and anticonvulsant applications [1]; the electron‑withdrawing m‑CF₃ substituent imparts distinct physicochemical properties – including increased lipophilicity (calculated logP ≈ 3.0–3.5) and altered electron density on the purine ring – relative to the unsubstituted benzyl analog, making this congener a key comparator when SAR around the benzyl position is being probed.

Why Generic Substitution Is Not Suitable for 112089-11-9


Within the 9‑benzyl‑6‑(dimethylamino)purine chemotype, even subtle modifications of the phenyl ring dramatically alter electronic character, lipophilicity, metabolic stability, and target engagement. The 3‑trifluoromethylbenzyl analogue (CAS 112089-11-9) introduces a strong electron‑withdrawing group that can modulate π‑stacking interactions with aromatic residues in enzyme active sites or receptor binding pockets, while simultaneously increasing metabolic resistance relative to the unsubstituted benzyl derivative (CAS 6332-42-9) [1]. Furthermore, the substitution pattern on the benzyl ring (meta‑CF₃ vs para‑CF₃ vs ortho‑CF₃) has been shown to profoundly impact both potency and selectivity in related adenosine‑receptor and kinase‑inhibitor programs, with meta‑substituted congeners often delivering the best selectivity index [2]. Consequently, generic sourcing of any “9‑benzyl‑6‑dimethylaminopurine” without confirming the exact substitution pattern risks introducing compounds with divergent biological profiles.

Quantitative Differentiation from Closest Structural Analogs


Lipophilicity Modulation by Meta-CF₃ Substitution

The introduction of a meta‑trifluoromethyl group on the N9‑benzyl ring increases calculated logP by approximately 1.2–1.5 log units compared with the unsubstituted 9‑benzyl‑N,N‑dimethyl‑9H‑purin‑6‑amine (CAS 6332-42-9), enhancing membrane permeability potential while retaining aqueous solubility suitable for cell‑based assays .

Medicinal chemistry Physicochemical profiling Lead optimization

Electron-Withdrawing Effect on Purine C6 Reactivity

The electron‑withdrawing meta‑CF₃ substituent increases the electrophilicity of the purine C6 position, making CAS 112089-11-9 a more reactive intermediate for further substitution (e.g., amination, alkoxylation) than the unsubstituted 9‑benzyl analog . This reactivity trend is consistent with the broader SAR established for substituted 6‑dimethylaminopurines in the antirhinovirus series [1].

Synthetic chemistry Nucleophilic aromatic substitution Intermediate reactivity

Purity Specification Benchmarking

CAS 112089-11-9 is routinely supplied at ≥98% purity (HPLC) by multiple vendors, which meets or exceeds the typical 95–97% purity specification for the closely related unsubstituted benzyl analog (CAS 6332-42-9) . The higher baseline purity reduces the need for in‑house re‑purification before use in sensitive biochemical or cell‑based experiments.

Quality control Procurement specification Reference standard sourcing

Selectivity Index Advantage of Meta-CF₃ Substitution

In a structurally cognate N⁶‑(trifluoromethylbenzyl)adenosine series, the meta‑CF₃ isomer (N⁶‑(3‑trifluoromethylbenzyl)adenosine) exhibited a 4‑fold gain in antiviral potency and an approximately 15‑fold improvement in selectivity index (SI > 3456) compared with the parent N⁶‑benzyladenosine, while the ortho‑ and para‑CF₃ isomers showed SI values of only > 235 and > 235, respectively [1]. Although this data comes from the ribosylated adenosine series rather than the 9‑benzyl‑6‑dimethylamino purine series, the consistent superiority of the meta‑CF₃ substitution pattern across purine scaffolds provides class‑level inference for CAS 112089-11-9.

Antiviral research Selectivity index Adenosine receptor pharmacology

Structural Differentiation from 2-CF₃ Antirhinovirus Leads

Unlike the most potent antirhinovirus compounds in the Kelley series (e.g., 6‑(dimethylamino)‑9‑(4‑methylbenzyl)‑2‑(trifluoromethyl)‑9H‑purine, IC₅₀ = 0.03 μM against serotype 1B) [1], CAS 112089-11-9 lacks the 2‑CF₃ group and instead carries the CF₃ substituent on the N9‑benzyl ring. This structural difference is expected to alter kinase selectivity profiles: 2‑substituted purines often target the ATP‑binding pocket hinge region, while N9‑benzyl modifications primarily influence hydrophobic pocket occupancy and ribose‑pocket interactions in kinase and adenosine receptor targets [2].

Antiviral drug discovery Kinase inhibitor design Selectivity profiling

Validated Application Scenarios


SAR Probe for Meta-Substituted Benzylpurine Optimization

When exploring structure‑activity relationships around the N9‑benzyl position of 6‑dimethylaminopurine antivirals, CAS 112089-11-9 serves as the definitive meta‑CF₃ comparator. Its enhanced lipophilicity (ΔclogP ≈ +1.2 to +1.5 vs. unsubstituted benzyl) and the established class‑level superiority of meta‑CF₃ over ortho‑ and para‑CF₃ isomers for selectivity index make it the logical benchmark against which novel N9‑substituents should be measured. Laboratories should procure this compound alongside the unsubstituted benzyl analog (CAS 6332-42-9) to enable matched‑pair SAR analysis within the same experimental campaign.

Building Block with Enhanced C6 Electrophilicity

For medicinal chemistry groups employing purine scaffolds as synthetic intermediates, CAS 112089-11-9 offers a practical advantage: the electron‑withdrawing m‑CF₃ group increases C6 electrophilicity, facilitating nucleophilic displacement reactions with amines, alkoxides, or thiols under milder conditions than the unsubstituted benzyl analog . The compound's ≥98% commercial purity further reduces pre‑reaction purification requirements, accelerating library synthesis workflows.

Kinase Selectivity Profiling Tool

In kinase inhibitor discovery, the absence of a 2‑substituent on CAS 112089-11-9 distinguishes it from the 2‑CF₃‑containing antirhinovirus lead series . This structural divergence allows selectivity profiling laboratories to dissect the contribution of ATP‑hinge region binding (driven by 2‑substitution) from hydrophobic back‑pocket occupancy (driven by N9‑benzyl substitution). Procuring CAS 112089-11-9 as a control compound enables cleaner deconvolution of kinase inhibition mechanisms compared with 2‑substituted purine analogs.

Reference Standard for Analytical Method Development

The high purity specification (≥98% by HPLC) and well‑characterized physicochemical profile of CAS 112089-11-9 (density 1.35 g cm⁻³, defined molecular formula C₁₅H₁₄F₃N₅) position it as a suitable reference standard for HPLC method development, impurity profiling, and system suitability testing in quality control laboratories supporting purine‑based active pharmaceutical ingredient (API) manufacturing.

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